molecular formula C₂₁H₂₄N₄O₂S B1145272 ortho-Mirabegron CAS No. 1684452-80-9

ortho-Mirabegron

Cat. No.: B1145272
CAS No.: 1684452-80-9
M. Wt: 396.51
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ortho-Mirabegron involves several key steps. One common method starts with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in the presence of a solvent, base, and catalyst to obtain ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This intermediate is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino]-1-phenylethanol, which is further reduced to ®-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. Finally, this compound reacts with another intermediate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Ortho-Mirabegron undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Ortho-Mirabegron has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ortho-Mirabegron is unique in its selective activation of β3-adrenergic receptors, which results in fewer side effects compared to antimuscarinic agents like solifenacin. Additionally, its complementary mechanism allows for its use alongside other treatments in refractory cases .

Properties

CAS No.

1684452-80-9

Molecular Formula

C₂₁H₂₄N₄O₂S

Molecular Weight

396.51

Synonyms

2-​Amino-​N-​[2-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylethyl]​amino]​ethyl]​phenyl]​-4-​thiazoleacetamide

Origin of Product

United States

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